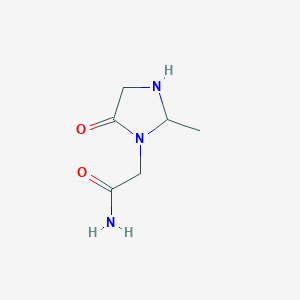

2-Methyl-5-oxo-1-imidazolidineacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O2 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

2-(2-methyl-5-oxoimidazolidin-1-yl)acetamide |

InChI |

InChI=1S/C6H11N3O2/c1-4-8-2-6(11)9(4)3-5(7)10/h4,8H,2-3H2,1H3,(H2,7,10) |

InChI Key |

SPUAEBCEASRMKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1NCC(=O)N1CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Methyl 5 Oxo 1 Imidazolidineacetamide and Its Analogs

Established Synthetic Routes for Imidazolidinone Ring Systems

The construction of the imidazolidinone scaffold can be achieved through various synthetic strategies, broadly categorized into conventional cyclization approaches and multi-component reactions. These methods provide access to a diverse range of substituted imidazolidinones.

Conventional Cyclization Approaches

Conventional methods for the synthesis of imidazolidinone rings typically involve the cyclization of linear precursors that already contain the necessary atoms for the heterocyclic ring. These reactions often proceed via intramolecular condensation or addition reactions.

One common approach is the reaction of α-amino amides with aldehydes or ketones. This condensation reaction, often carried out under acidic conditions, leads to the formation of the imidazolidin-4-one (B167674) ring system. The reaction mechanism generally involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization.

Another established route involves the cyclocondensation of α-amino acids with isocyanates or isothiocyanates. This method is particularly useful for the synthesis of imidazolidin-2,4-diones and their thio-analogs. The reaction proceeds through the formation of a urea (B33335) or thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to yield the desired heterocyclic ring.

Furthermore, intramolecular cyclization of N-alkenyl ureas has been demonstrated as a viable method for constructing the imidazolidinone scaffold. This can be achieved through metal-catalyzed processes, such as palladium-catalyzed intramolecular diamination of alkenes. These reactions offer a high degree of control over the stereochemistry of the final product. Aza-Heck cyclizations of N-phenoxy ureas onto pendant alkenes also provide a pathway to unprotected imidazolidinones. nih.gov

The dehydrogenative cyclization of N-acyl dipeptide esters presents another modern approach to imidazolidin-4-ones under mild conditions, utilizing an oxidant and a catalyst to facilitate intramolecular C-N bond formation. prepchem.com

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency and atom economy.

The Ugi three-component reaction, for example, can be adapted to produce highly decorated imidazolidinones. A 5-endo trig oxidative radical cyclization of the products derived from a benzylamine-derived Ugi reaction can rapidly afford the imidazolidinone core. acs.org

A pseudo-five-multicomponent reaction has been reported for the one-step synthesis of N,N′-substituted 4-imidazolidinones. This reaction involves an isocyanide, a primary amine, two molecules of formaldehyde, and water, with trifluoroethanol acting as a key solvent and reagent. acs.org This method provides a direct and efficient entry to N-substituted imidazolidinones.

Another strategy involves a pseudo-multicomponent one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones. This approach begins with the in situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI). mdpi.com

Specific Synthesis Pathways for 2-Methyl-5-oxo-1-imidazolidineacetamide

While a direct, one-step synthesis of this compound from simple starting materials is not extensively documented, a plausible and efficient synthetic route can be designed based on established methodologies for analogous structures. A likely pathway would involve a multi-step sequence starting with the formation of the core 2-methyl-5-oxo-imidazolidine ring, followed by the introduction of the acetamide (B32628) group at the N-1 position.

A potential synthesis could commence with the cyclocondensation of an alanine (B10760859) derivative. For instance, the reaction of alanine amide with an appropriate aldehyde in the presence of an acid catalyst could yield the 2-substituted-5-oxo-imidazolidine ring. To obtain the desired 2-methyl substitution, acetaldehyde (B116499) could be a suitable aldehyde.

Alternatively, a more controlled approach would be the reaction of N-protected alanine with a source of ammonia (B1221849) to form the corresponding amide, followed by deprotection and cyclization with a suitable carbonyl equivalent.

Once the 2-methyl-5-oxo-imidazolidine core is synthesized, the final step would be the introduction of the acetamide group at the N-1 position. This can be achieved through N-alkylation with a suitable reagent such as 2-bromoacetamide (B1266107) or 2-chloroacetamide (B119443) in the presence of a base. The N-1 position of the imidazolidinone ring is nucleophilic and can readily react with electrophilic reagents.

A synthesis of a structurally similar compound, 2-(1-methylethyl)-5-oxo-1-imidazolidineacetamide, has been reported, suggesting the feasibility of such an approach. prepchem.com The general principle of this synthesis involves the reaction of a suitable α-amino acid derivative to form the imidazolidinone ring, followed by N-alkylation.

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

The imidazolidinone scaffold provides multiple sites for chemical modification, allowing for the generation of a diverse library of analogs with potentially enhanced biological activities. Derivatization can be targeted at the nitrogen atoms or the carbon atoms of the imidazolidine (B613845) ring.

Modifications at the Imidazolidine Nitrogen Atoms

The nitrogen atoms of the imidazolidinone ring, particularly the N-1 and N-3 positions, are common sites for derivatization. These positions can be readily functionalized through various reactions, including alkylation, acylation, and arylation.

N-Alkylation: The introduction of alkyl groups at the nitrogen atoms can be achieved by reacting the imidazolidinone with alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in cases where both N-1 and N-3 are unsubstituted.

N-Acylation: Acyl groups can be introduced by reacting the imidazolidinone with acyl chlorides or anhydrides. This modification can be used to introduce a wide range of functional groups and to modulate the electronic properties of the molecule.

N-Arylation: The introduction of aryl groups can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the incorporation of diverse aromatic and heteroaromatic moieties.

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | N-Alkyl |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N) | N-Acyl |

| N-Arylation | Aryl halide, Palladium or Copper catalyst, Base | N-Aryl |

Substitutions on the Imidazolidine Ring Carbons

Modifications at the carbon atoms of the imidazolidinone ring (C-2, C-4, and C-5) provide another avenue for generating structural diversity.

Substitutions at C-2: The C-2 position can be functionalized by starting with a 2-thioxoimidazolidinone, which can be converted to a variety of other functional groups. For example, the thione group can be alkylated and then displaced by nucleophiles.

Substitutions at C-4 and C-5: The substituents at the C-4 and C-5 positions are often introduced from the starting materials used in the cyclization reaction. For instance, by using different α-amino acids or α-amino amides, a variety of substituents can be incorporated at the C-5 position. Similarly, the choice of aldehyde or ketone in condensation reactions will determine the substituent at the C-4 position. Enantioselective methods have been developed to control the stereochemistry at these positions.

Furthermore, the enolate of the imidazolidinone can be generated by treatment with a strong base, which can then be reacted with various electrophiles to introduce substituents at the α-carbon to the carbonyl group.

| Position | Derivatization Strategy | Example Reagents |

| C-2 | Modification of a 2-thioxo precursor | Alkyl halides, Nucleophiles |

| C-4 | Variation of starting aldehyde/ketone | Diverse aldehydes and ketones |

| C-5 | Variation of starting α-amino acid derivative | Alanine, Phenylalanine, etc. |

| α to C=O | Enolate alkylation | Strong base (e.g., LDA), Alkyl halide |

Alterations of the Acetamide Side Chain

While specific literature detailing the derivatization of the acetamide side chain of this compound is not extensively documented, the chemical nature of the acetamide group allows for several potential modifications. These alterations, based on standard organic synthesis transformations, can be employed to generate a library of analogs for further research. The acetamide functional group (-NHC(O)CH₃) offers multiple reactive sites for chemical derivatization.

Key potential transformations include:

Hydrolysis: The amide bond of the acetamide side chain can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 1-(2-aminoethyl)-5-methylimidazolidin-2-one. This transformation replaces the acetyl group with a hydrogen, exposing a nucleophilic amino group that can be used for subsequent functionalization, such as acylation or alkylation, to introduce different substituents.

Reduction: The amide can be reduced to the corresponding ethylamine (B1201723) derivative using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group of the acetamide into a methylene (B1212753) group (-CH₂-), altering the polarity, hydrogen bonding capability, and conformational flexibility of the side chain.

N-Alkylation and N-Arylation: The nitrogen atom of the acetamide, while less nucleophilic than a free amine, can undergo substitution reactions. This allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the side chain.

Functionalization of the Acetyl Methyl Group: The methyl group of the acetamide can potentially be functionalized through alpha-halogenation followed by nucleophilic substitution, allowing for the introduction of a wide range of chemical moieties.

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships. mdpi.com The modification of a side chain can significantly impact a molecule's physicochemical properties, such as solubility and bioavailability, as well as its interaction with biological targets. mdpi.com

Green Chemistry Principles in Imidazolidinone Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds, including imidazolidinones, aims to reduce the environmental impact of chemical manufacturing. numberanalytics.comfrontiersin.org This involves designing processes that minimize waste, use less hazardous substances, improve energy efficiency, and utilize renewable resources. numberanalytics.comtandfonline.com

The 12 Principles of Green Chemistry provide a framework for achieving these goals. numberanalytics.com In the context of imidazolidinone synthesis, several of these principles are particularly relevant:

Waste Prevention: Designing synthetic routes that generate minimal byproducts is a primary goal. tandfonline.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Catalytic reactions, such as diamination and hydroamination, are often highly atom-economical. mdpi.com

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. mdpi.com Green chemistry encourages the use of safer alternatives like water, ionic liquids, or deep eutectic solvents, or performing reactions under solvent-free conditions. mdpi.comrasayanjournal.co.in Mechanochemical methods, such as ball milling, represent a solvent-free approach that can lead to efficient synthesis of heterocycles. tandfonline.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever possible. numberanalytics.com Alternative energy sources like microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating. tandfonline.comrasayanjournal.co.in

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste. mdpi.comresearchgate.net

The following table summarizes the application of key green chemistry principles to the synthesis of imidazolidinone and other heterocyclic compounds.

| Green Chemistry Principle | Application in Imidazolidinone/Heterocycle Synthesis | Source |

| Waste Prevention | Designing syntheses with fewer steps and higher yields to minimize byproduct formation. | tandfonline.com |

| Atom Economy | Employing addition reactions like cycloadditions and catalytic diamination that incorporate most of the reactants' atoms into the product. | mdpi.comnumberanalytics.com |

| Safer Solvents | Utilizing water, ionic liquids, or solvent-free conditions (e.g., ball milling) to replace volatile and toxic organic solvents. | tandfonline.commdpi.comrasayanjournal.co.in |

| Energy Efficiency | Using microwave irradiation or mechanochemistry to reduce energy consumption and shorten reaction times. | tandfonline.comrasayanjournal.co.in |

| Catalysis | Using transition metal catalysts or organocatalysts to enable efficient transformations with high selectivity and turnover, minimizing the need for stoichiometric reagents. | mdpi.comresearchgate.net |

| Reduce Derivatives | Avoiding the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. | numberanalytics.com |

Catalytic Systems in Imidazolidinone Synthesis

Catalysis is a cornerstone of modern organic synthesis, providing efficient and selective pathways to complex molecules like imidazolidinones. mdpi.comresearchgate.net A variety of catalytic systems, including those based on transition metals and small organic molecules (organocatalysts), have been developed for the synthesis of the imidazolidinone core. mdpi.com

Transition Metal Catalysis: Metals such as palladium, silver, and ruthenium have been extensively used to catalyze the formation of imidazolidinone rings. mdpi.comnih.gov Key strategies include:

Palladium-catalyzed Diamination: This method involves the addition of two nitrogen atoms across a double bond in olefins or dienes. mdpi.com It is an elegant way to construct the imidazolidinone ring with high control over stereochemistry. mdpi.comresearchgate.net

Silver-catalyzed Cyclization: Silver catalysts can promote the intramolecular diamination of alkynes, leading to fused indole–imidazolidinone derivatives. mdpi.com

Ruthenium-catalyzed Photoredox Cyclization: Visible-light-induced intramolecular cyclization using ruthenium-based photoredox catalysts offers a mild and efficient route to highly substituted imidazolidines. nih.gov

Intramolecular Hydroamination: This approach involves the addition of an N-H bond across an unsaturated carbon-carbon bond within the same molecule, typically a propargylic or allylic urea, to form the heterocyclic ring. mdpi.com

Organocatalysis: Imidazolidinone-based catalysts themselves, famously known as MacMillan catalysts, are highly effective in promoting a wide range of enantioselective transformations. nih.gov These catalysts operate by forming an iminium ion with α,β-unsaturated aldehydes or ketones, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. nih.gov This mode of activation is central to many organocatalytic reactions, including Diels-Alder reactions and 1,3-dipolar cycloadditions. nih.gov

The table below provides an overview of different catalytic systems employed in the synthesis of imidazolidinone and related structures.

| Catalyst Type | Specific Catalyst Example(s) | Reaction Type | Key Advantages | Source(s) |

| Palladium | Pd(PPh₃)₄, Pd₂(dba)₃ | Intermolecular and Intramolecular Diamination, aza-Heck Reaction | High efficiency, good stereoselectivity, broad substrate scope. | mdpi.comresearchgate.net |

| Silver | Ag(I) salts (e.g., AgOTf) | Intramolecular Diamination of Alkynes, Cycloadditions | Effective for specific cyclization pathways, mild conditions. | mdpi.comnih.gov |

| Ruthenium | Ru(bpy)₃Cl₂ | Photoredox Intramolecular Cyclization | Uses visible light, high diastereoselectivity, mild reaction conditions. | nih.gov |

| Organocatalyst | MacMillan's Imidazolidinone Catalysts | Iminium Ion Catalysis (e.g., Diels-Alder, Cycloadditions) | Enantioselective, metal-free, robust, and versatile for various transformations. | nih.gov |

These catalytic methods represent powerful tools for the construction of the imidazolidinone scaffold, enabling the synthesis of a diverse array of derivatives for various applications. mdpi.comdntb.gov.ua

Structure Activity Relationship Sar Studies of 2 Methyl 5 Oxo 1 Imidazolidineacetamide Derivatives

Elucidation of Key Pharmacophoric Elements within the 5-Oxo-Imidazolidinone Scaffold

The 5-oxo-imidazolidinone core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities. semanticscholar.org This five-membered heterocyclic ring contains key pharmacophoric features that are essential for its interaction with biological targets. The core structure consists of two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 5. These elements, particularly the nitrogen atoms and the carbonyl oxygen, can act as hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding to enzymes or receptors.

SAR studies have shown that substitutions at the N-1, C-2, and C-4 positions of the 5-oxo-imidazolidinone ring significantly influence the resulting compound's biological profile. semanticscholar.org The nature of these substituents—whether they are bulky, electron-donating, or electron-withdrawing—can modulate the molecule's activity. For instance, the presence of aromatic rings with electron-withdrawing groups at the C-4 position has been associated with potent antimicrobial and anticancer activities. semanticscholar.org The scaffold's relative rigidity and defined spatial arrangement of hydrogen bonding groups make it an attractive starting point for the design of new therapeutic agents.

Table 1: Key Pharmacophoric Features of the 5-Oxo-Imidazolidinone Scaffold

| Feature | Position | Potential Role in Molecular Interaction |

| Carbonyl Group | C-5 | Hydrogen bond acceptor. |

| Nitrogen Atom | N-1 | Hydrogen bond donor/acceptor; site for substitution. |

| Nitrogen Atom | N-3 | Hydrogen bond donor/acceptor. |

| Methylene (B1212753) Group | C-4 | Site for substitution to modulate lipophilicity and steric interactions. |

| Carbon Atom | C-2 | Site for substitution to influence steric bulk and electronic properties. |

Impact of Methyl Substitution at the 2-Position on Biological Activity

The substitution at the C-2 position of the imidazolidinone ring is a key determinant of a compound's biological activity. In 2-Methyl-5-oxo-1-imidazolidineacetamide, this position is occupied by a methyl group. The introduction of a methyl group, often referred to as the "magic methyl" effect in medicinal chemistry, can have profound impacts on a molecule's properties. nih.gov

A methyl group can enhance binding affinity by fitting into small, hydrophobic pockets within a biological target's binding site. nih.gov This hydrophobic interaction can stabilize the ligand-receptor complex, leading to increased potency. Furthermore, methylation at the C-2 position can influence the molecule's conformation, locking it into a more bioactive shape. It can also block metabolic degradation at that site, potentially improving the compound's pharmacokinetic profile. Studies on related imidazolium (B1220033) compounds have shown that C-2 methylation alters physicochemical properties, which can, in turn, affect biological interactions. researchgate.net The specific impact of the 2-methyl group in this particular compound depends on the topology of its target binding site.

Role of the Acetamide (B32628) Moiety in Molecular Recognition

The acetamide moiety (-CH2CONH2) attached at the N-1 position of the imidazolidinone ring plays a significant role in molecular recognition. This functional group possesses both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen), making it a versatile participant in interactions with biological macromolecules. ontosight.ai

Stereochemical Considerations and Chiral Centers in Analog Design

The C-2 carbon of this compound is a chiral center because it is bonded to four different groups (a hydrogen atom, a methyl group, the N-1 of the ring, and the N-3 of the ring). This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms).

Stereochemistry is a critical consideration in analog design, as biological systems are inherently chiral. Enantiomers of a drug can have significantly different pharmacological activities, potencies, and metabolic fates. One enantiomer may fit perfectly into a receptor's binding site and elicit the desired response, while the other may be inactive or even produce undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers are essential to determine which stereoisomer possesses the optimal activity. In the design of analogs based on the this compound scaffold, controlling the stereochemistry at the C-2 position is crucial for developing selective and potent therapeutic agents. While specific data on this compound's enantiomers is not detailed, the principles of stereoselectivity are fundamental in the SAR of related heterocyclic compounds like thiazolidinones. nih.gov

Comparative SAR with Related Heterocyclic Systems (e.g., Pyrimidines, Pyrazoles, Thiazolidines)

The 5-oxo-imidazolidinone scaffold can be compared with other heterocyclic systems to understand broader SAR trends.

Thiazolidines: Thiazolidin-4-ones are a well-known class of heterocyclic compounds with a five-membered ring containing sulfur and nitrogen. mdpi.com Like imidazolidinones, their biological activity is heavily influenced by substituents at positions 2, 3, and 5. mdpi.com For example, 5-ene-4-thiazolidinones, which feature an exocyclic double bond at the C5-position, are a widely studied class with diverse pharmacological profiles. nih.gov The thiazolidine (B150603) ring itself is a key pharmacophore in antidiabetic drugs (e.g., thiazolidinediones), where it interacts with the PPAR-γ receptor. nih.gov

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. nih.gov They are versatile scaffolds found in many clinically used drugs. The substitution pattern on the pyrazole (B372694) ring dictates its biological activity. For instance, 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent anti-biofilm agents. rsc.org The position of the amino groups is critical for this activity. mdpi.com Unlike the more saturated imidazolidinone ring, the aromatic nature of the pyrazole ring leads to a more planar geometry, influencing how it interacts with biological targets.

Pyrimidines: Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms. This core is a fundamental building block in nucleic acids (cytosine, thymine, uracil) and is prevalent in medicinal chemistry. The larger ring size and aromaticity distinguish it from the 5-oxo-imidazolidinone scaffold. Fused pyrazole-pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, combine features of both parent heterocycles and exhibit a broad range of activities, including antioxidant and anti-diabetic effects. nih.gov

Table 2: Comparative Features of Bioactive Heterocyclic Systems

| Heterocycle | Ring Size | Key Heteroatoms | Common Bioactivities | Key SAR Features |

| 5-Oxo-imidazolidinone | 5-membered | 2 Nitrogen, 1 Oxygen (carbonyl) | Antimicrobial, Anticancer, Anticonvulsant semanticscholar.org | Substitutions at N-1, C-2, and C-4 are critical for activity. semanticscholar.org |

| Thiazolidine | 5-membered | 1 Nitrogen, 1 Sulfur | Antidiabetic, Antimicrobial, Anti-inflammatory nih.govmdpi.com | Substitutions at N-3 and C-5 (e.g., 5-arylidene group) strongly influence activity. nih.govresearchgate.net |

| Pyrazole | 5-membered | 2 Nitrogen | Anti-inflammatory, Anticancer, Anti-biofilm nih.govrsc.org | Aromatic nature; substitution pattern on the ring determines receptor/enzyme selectivity. mdpi.com |

| Pyrimidine | 6-membered | 2 Nitrogen | Antiviral, Anticancer, Antibacterial | Aromatic, planar structure; often fused with other rings to create complex, active molecules. nih.gov |

Advanced Characterization and Analytical Research Methodologies for 2 Methyl 5 Oxo 1 Imidazolidineacetamide

Spectroscopic Techniques for Structural Confirmation in Research

Spectroscopic methods are fundamental in determining the molecular structure of 2-Methyl-5-oxo-1-imidazolidineacetamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. For instance, protons adjacent to electronegative atoms like oxygen or nitrogen will be deshielded and appear at a higher chemical shift. The splitting pattern (multiplicity) of the signals, arising from spin-spin coupling, reveals the number of neighboring protons, thus helping to establish connectivity.

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, aliphatic).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further elucidate the connectivity between protons and carbons, providing unambiguous assignments of all signals.

Illustrative ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 1.2 - 1.5 | Doublet | 6.0 - 7.0 |

| CH (imidazolidinone ring) | 3.8 - 4.2 | Quartet | 6.0 - 7.0 |

| CH₂ (imidazolidinone ring) | 3.2 - 3.6 | Multiplet | - |

| CH₂ (acetamide) | 3.9 - 4.3 | Singlet | - |

| NH (imidazolidinone ring) | 7.0 - 8.0 | Broad Singlet | - |

| NH₂ (acetamide) | 7.5 - 8.5 | Broad Singlet | - |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Illustrative ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ | 15 - 25 |

| CH (imidazolidinone ring) | 50 - 60 |

| CH₂ (imidazolidinone ring) | 40 - 50 |

| C=O (imidazolidinone ring) | 170 - 180 |

| CH₂ (acetamide) | 40 - 50 |

| C=O (acetamide) | 170 - 180 |

Note: These are approximate chemical shift ranges and can vary based on experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, which allows for the determination of its molecular formula.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

Furthermore, fragmentation patterns observed in the mass spectrum, often induced by techniques like tandem mass spectrometry (MS/MS), can offer valuable structural information. By analyzing the m/z values of the fragment ions, it is possible to deduce the connectivity of different parts of the molecule, thus corroborating the structure determined by NMR.

Expected Mass Spectrometry Data for this compound (C₆H₁₁N₃O₂):

| Ion | Calculated m/z |

| [M]⁺ | 157.0851 |

| [M+H]⁺ | 158.0929 |

| [M+Na]⁺ | 180.0748 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational frequencies of its bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds in the amide and imidazolidinone ring, the C=O stretching vibrations of the two carbonyl groups (amide and lactam), and C-H stretching and bending vibrations of the aliphatic portions of the molecule. The position and intensity of these bands can provide strong evidence for the presence of these functional groups.

Characteristic Infrared Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide & Imidazolidinone) | 3200 - 3400 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1630 - 1680 |

| C=O Stretch (Lactam) | 1680 - 1720 |

| N-H Bend (Amide) | 1550 - 1640 |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map of the molecule can be constructed, which reveals the positions of the individual atoms in the crystal lattice. This technique is also invaluable for determining the stereochemistry of chiral centers, if present.

A successful crystallographic analysis would provide a detailed model of the molecule, including the planarity of the imidazolidinone ring and the orientation of the acetamide (B32628) side chain.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A solution of the compound is passed through a column packed with a stationary phase. Due to differential interactions with the stationary phase, the target compound and any impurities will travel through the column at different rates, allowing for their separation. The purity of the sample can be determined by the relative area of the peak corresponding to this compound in the resulting chromatogram.

Different HPLC methods, such as reversed-phase or normal-phase chromatography, can be developed and optimized for the best separation. The choice of the mobile phase, stationary phase, and detector (e.g., UV-Vis) are critical parameters in method development.

For the separation of the enantiomers of this compound, chiral HPLC, which utilizes a chiral stationary phase, would be the method of choice.

Polarimetric Studies for Chiral Purity Determination

Since this compound possesses a chiral center at the 2-position of the imidazolidinone ring, it can exist as a pair of enantiomers. Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound.

Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule under a specific set of conditions (temperature, wavelength of light, solvent, and concentration). A measurement of the specific rotation can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound. A racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of zero.

Computational and Theoretical Studies on 2 Methyl 5 Oxo 1 Imidazolidineacetamide and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). nih.gov This method is crucial for understanding the basis of molecular recognition and for screening virtual libraries of compounds to identify potential drug candidates.

In studies involving heterocyclic compounds analogous to 2-Methyl-5-oxo-1-imidazolidineacetamide, docking simulations are employed to assess binding affinity and interaction patterns within the active sites of specific protein targets. For instance, research on other nitrogen-containing heterocyclic compounds has utilized docking to explore interactions with receptors like the insulin-like growth factor-1 receptor (IGF-1R). nih.gov The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a protein whose structure has been experimentally determined. Scoring functions are then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction.

Key interactions often identified in such simulations include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups in the imidazolidine (B613845) ring or the amide group) and acceptors (like oxygen or nitrogen atoms in the protein's amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.

π-π Interactions: Stacking interactions that can occur if the target protein's active site contains aromatic amino acids. nih.gov

These simulations can predict which amino acid residues are critical for binding and how modifications to the ligand's structure might enhance or diminish its binding affinity. nih.gov

Table 1: Typical Data from Molecular Docking Studies

| Parameter | Description | Example Finding for an Analogous Compound |

|---|---|---|

| Binding Energy (kcal/mol) | An estimate of the binding affinity between the ligand and the target protein. | A value of -7.5 kcal/mol suggests a strong, favorable interaction. |

| Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Hydrogen bonds with GLU237, TYR241; Cation-π interactions with ARG147. nih.gov |

| Inhibition Constant (Ki) | A calculated measure of inhibitor potency. | Predicted Ki in the micromolar (μM) range. |

| Ligand Conformation | The predicted 3D shape of the ligand when bound to the target. | The acetamide (B32628) side chain is oriented towards a polar pocket in the active site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find an equation that relates these descriptors to the observed activity.

For a series of analogs of this compound, a QSAR study would involve synthesizing or computationally generating a set of related molecules with varying substituents. The biological activity of these compounds would be measured experimentally. Subsequently, various molecular descriptors would be calculated.

Commonly used molecular descriptors include:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) is used to create the QSAR model. The resulting equation can then be used to predict the activity of new, untested analogs, thereby prioritizing synthetic efforts. nih.gov

Table 2: Key Components of a QSAR Model

| Component | Description | Relevance |

|---|---|---|

| Molecular Descriptors | Numerical representations of the physicochemical properties of a molecule. | These variables form the basis of the predictive model. |

| Statistical Model | The mathematical equation relating descriptors to biological activity (e.g., y = β₀ + β₁X₁ + ...). | Provides a quantitative prediction of activity based on structure. |

| Training Set | A group of compounds with known activities used to build the model. | The model learns the structure-activity relationship from this set. |

| Test Set | A separate group of compounds with known activities used to validate the model's predictive power. | Ensures the model is robust and not overfitted to the training data. |

| Statistical Metrics (r², q²) | Measures of the model's goodness-of-fit and predictive ability. | Values close to 1.0 indicate a highly predictive and reliable model. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of molecules. researchgate.net It is widely applied to calculate a variety of molecular properties, providing deep insights into a molecule's geometry, stability, and reactivity. scielo.org.mx

For this compound, DFT calculations can be used to determine its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. scielo.org.mxnih.gov The calculations also yield information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. scielo.org.mx This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other molecules, including biological targets. scielo.org.mx

Table 3: Properties Calculated Using Density Functional Theory (DFT)

| Property | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. researchgate.net | Predicts the most stable conformation of the molecule. |

| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic reactivity and the tendency to participate in chemical reactions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. scielo.org.mx | Identifies sites for electrophilic and nucleophilic attack, crucial for receptor binding. |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. researchgate.net | Can be compared with experimental spectra to confirm the molecule's structure. |

| Partial Atomic Charges | The distribution of electron density among the atoms. | Helps in understanding intramolecular and intermolecular interactions, like hydrogen bonding. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the most stable molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. This provides a detailed view of the molecule's conformational flexibility and its interactions with its environment, typically a solvent like water. nih.gov

For this compound, an MD simulation would start with an optimized geometry (often obtained from DFT calculations). The molecule would be placed in a simulation box filled with solvent molecules. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked.

Analysis of the MD trajectory can reveal:

Conformational Flexibility: Identifying which parts of the molecule are rigid and which are flexible. For example, the rotation around the single bonds in the acetamide side chain can be analyzed.

Stable Conformations: The simulation can explore different low-energy conformations and the transitions between them. nih.gov

Solvent Interactions: How the molecule interacts with surrounding water molecules, including the formation and breaking of hydrogen bonds. This is critical for understanding solubility.

Structural Stability: Parameters like the Root Mean Square Deviation (RMSD) can be monitored to see if the molecule maintains a stable average structure over time. nih.gov

Table 4: Key Parameters and Outputs of Molecular Dynamics (MD) Simulations

| Parameter/Output | Description | Typical Value/Observation |

|---|---|---|

| Force Field | A set of parameters used to define the potential energy of the system (e.g., GAFF, Amber). nih.gov | GAFF is commonly used for small organic molecules. |

| Simulation Time | The total time period over which the molecular motion is simulated. | 100 nanoseconds (ns) is a common duration for studying conformational stability. nih.gov |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, and Temperature) mimics laboratory conditions. researchgate.net |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed structures over time. | A stable RMSD plot indicates the system has reached equilibrium. nih.gov |

| Hydrogen Bond Analysis | The number and lifetime of hydrogen bonds formed between the solute and solvent. | Provides insight into the molecule's interactions with its environment. |

In Silico Prediction of ADMET Properties (Excluding Human-Specific Outcomes)

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. nih.gov These predictions are valuable for identifying potential liabilities early in the drug discovery process, reducing the need for extensive experimental testing. ljmu.ac.uk For this compound and its analogs, various ADMET properties can be predicted without relying on human-specific data.

Absorption:

Physicochemical Properties: Parameters like molecular weight, logP (lipophilicity), and Topological Polar Surface Area (TPSA) are calculated. These are fundamental to predicting passive diffusion across biological membranes.

Permeability: Models can predict permeability in non-human in vitro systems, such as the Madin-Darby Canine Kidney (MDCK) cell line, which is a common surrogate for intestinal absorption. researchgate.net

Distribution:

Plasma Protein Binding (PPB): QSAR models can predict the extent to which a compound will bind to plasma proteins in various species. High PPB can limit the amount of free compound available to exert its biological effect. researchgate.net

Volume of Distribution (Vd): This parameter indicates how a compound is distributed between blood plasma and the rest of the body's tissues. researchgate.net

Metabolism:

Metabolic Stability: Predictions can be made regarding the compound's susceptibility to metabolism by major enzyme families (e.g., Cytochrome P450s) using models trained on data from animal liver microsomes.

Site of Metabolism Prediction: Algorithms can identify which atoms in the molecule are most likely to be sites of metabolic reactions.

Excretion:

Predictions related to renal clearance can be modeled based on physicochemical properties.

Toxicity:

Structural Alerts: The molecule's structure can be screened for the presence of toxicophores—substructural fragments known to be associated with toxicity.

Ecotoxicity: Models can predict the potential toxicity of the compound to aquatic organisms, such as fathead minnows or daphnia magna.

Table 5: Selected In Silico ADMET Parameters (Non-Human)

| ADMET Property | Parameter | Predicted Significance |

|---|---|---|

| Absorption | MDCK Permeability | Predicts the rate of passage across a canine kidney cell monolayer, a model for membrane permeability. researchgate.net |

| Distribution | Plasma Protein Binding (Rodent) | High binding (>90%) may limit the free concentration of the compound in rodent models. |

| Metabolism | Liver Microsomal Clearance (Rat) | Predicts the rate of metabolic breakdown in rat liver preparations. |

| Toxicity | Fathead Minnow LC₅₀ (96h) | Estimates the concentration that is lethal to 50% of fathead minnows over 96 hours. |

| Toxicity | Ames Mutagenicity | Predicts the likelihood of the compound causing mutations in bacteria, a screen for genotoxicity. |

Future Directions and Research Opportunities for 2 Methyl 5 Oxo 1 Imidazolidineacetamide

Exploration of Novel Biological Targets for Imidazolidinone Scaffolds

The imidazolidinone core is a privileged scaffold in drug discovery, known to interact with a wide array of biological targets. Derivatives have shown activity against various enzymes and receptors, highlighting the therapeutic potential of this chemical class. researchgate.netontosight.ai Future research should focus on identifying and validating novel biological targets for 2-Methyl-5-oxo-1-imidazolidineacetamide and its analogs.

Key Research Areas:

Enzyme Inhibition: Imidazolidinone derivatives have been identified as inhibitors of various enzymes, including lymphoid-specific tyrosine phosphatase (LYP), a key regulator in autoimmune diseases. nih.gov Screening this compound against a panel of clinically relevant enzymes could uncover novel inhibitory activities.

Receptor Modulation: Certain imidazolidinone-containing drugs, such as spiperone (B1681076) and spiroxatrine, are known to interact with receptors in the central nervous system. wikipedia.org Investigating the binding affinity of this compound for various receptor families could reveal new therapeutic applications.

Anti-parasitic Targets: The imidazolidine (B613845) framework has been explored for its anti-parasitic properties, including schistosomicidal activity, with the worm's tegument being a critical target. scielo.br This suggests that this compound could be investigated for its potential against a range of parasitic organisms.

| Potential Target Class | Examples of Known Imidazolidinone Activity | Potential Therapeutic Area |

| Enzymes | Lymphoid-specific tyrosine phosphatase (LYP) inhibition nih.gov | Autoimmune Diseases |

| Receptors | Central nervous system receptor binding wikipedia.org | Neurological Disorders |

| Parasite Structures | Disruption of Schistosoma mansoni tegument scielo.br | Infectious Diseases |

Design and Synthesis of Next-Generation Derivatives

The synthesis of functionalized imidazolidinone derivatives is a dynamic area of research, with numerous strategies available for creating molecular diversity. mdpi.comrsc.org The development of next-generation analogs of this compound will be crucial for optimizing its pharmacological profile.

Synthetic Strategies:

Domino Reactions: Efficient one-pot synthesis of functionalized imidazolidine-2-thiones has been achieved through domino reactions, offering a streamlined approach to generating diverse derivatives. rsc.org

Pseudo-Multicomponent Protocols: A pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones, demonstrating an efficient and sustainable method for creating new analogs. nih.gov

Oxidative Methods: The oxidation of imidazolinium, imidazolium (B1220033), and benzimidazolium derivatives using copper and air provides a mild and practical method for synthesizing imidazolidinones. organic-chemistry.org

These synthetic methodologies can be adapted to create a library of derivatives based on the this compound scaffold, allowing for systematic exploration of structure-activity relationships.

Integration of Advanced Computational Methods in Drug Discovery Pipelines

Computational tools are indispensable in modern drug discovery. For a compound with limited empirical data like this compound, in silico methods can provide valuable insights and guide experimental efforts.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding orientation of this compound and its derivatives to the active sites of potential biological targets.

Virtual Screening: Large chemical libraries can be computationally screened against a target of interest to identify compounds with a high probability of binding, including novel imidazolidinone analogs.

Pharmacophore Modeling: By identifying the key structural features responsible for the biological activity of known imidazolidinone derivatives, pharmacophore models can guide the design of new, more potent compounds.

Development of Chemoinformatic Databases for Imidazolidinone Analogs

The growing number of synthesized imidazolidinone derivatives necessitates the development of specialized chemoinformatic databases. Such databases would be invaluable for organizing and analyzing the vast amount of chemical and biological data being generated.

Database Features:

Chemical Structures and Properties: A comprehensive repository of imidazolidinone structures, including their physicochemical properties.

Biological Activity Data: Standardized and curated data on the biological activities of these compounds against various targets.

Structure-Activity Relationship (SAR) Tools: Integrated tools for analyzing SAR data to identify key structural motifs for activity and selectivity.

Potential for Combination Therapies in Preclinical Settings

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic potential of this compound with existing drugs could lead to more effective treatment regimens.

Research Focus:

Anticancer Synergy: Given that imidazolidinone derivatives have demonstrated anticancer properties, exploring combinations with standard chemotherapeutic agents could reveal synergistic effects, potentially overcoming drug resistance. researchgate.netmdpi.com

Antimicrobial Combinations: The antimicrobial activity of imidazolidinones could be enhanced when used in combination with other antibiotics, offering a potential strategy to combat multi-drug resistant pathogens. nih.gov

Application of Omics Technologies to Elucidate Compound Effects in Research Models

Omics technologies, such as genomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a compound in a biological system. Applying these technologies to study the effects of this compound can help to elucidate its mechanism of action and identify potential biomarkers.

Omics Applications:

Target Identification: By analyzing changes in gene and protein expression profiles, novel cellular targets of the compound can be identified.

Mechanism of Action Studies: Understanding the downstream effects of compound treatment on cellular pathways can provide a detailed picture of its mechanism of action.

Biomarker Discovery: Identifying molecular signatures associated with compound efficacy or toxicity can aid in the development of personalized medicine approaches.

Q & A

Q. What synthetic pathways are recommended for 2-Methyl-5-oxo-1-imidazolidineacetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions with heterocyclic precursors (e.g., imidazolidinones or oxadiazoles). Key steps include:

- Coupling reactions : Use coupling agents like carbodiimides to form amide bonds .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .

- Catalysts and bases : Sodium hydroxide or potassium carbonate facilitates bond formation under controlled pH .

- Temperature control : Reactions often proceed at 60–100°C to balance yield and by-product formation .

Optimization : Systematic variation of temperature, solvent, and catalyst ratios, monitored via thin-layer chromatography (TLC), is critical .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Methodological note : Cross-validate data across techniques to resolve ambiguities (e.g., overlapping NMR signals) .

Q. How can researchers ensure purity during synthesis?

- Chromatography : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) isolates the target compound .

- Recrystallization : Use ethanol or methanol to remove impurities .

- Analytical HPLC : Quantify purity (>95%) with reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and mechanistic understanding of this compound?

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways and transition states .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .

- Feedback loops : Integrate experimental data (e.g., yields) into computational models to refine reaction parameters .

Example : ICReDD’s approach combines computation, information science, and experimentation to accelerate reaction discovery .

Q. How should researchers resolve contradictions in spectroscopic or biological activity data?

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) causing discrepancies .

- Cross-technique validation : Compare NMR, MS, and IR data to confirm structural assignments .

- Biological assays : Repeat activity tests under standardized conditions (e.g., fixed cell lines, controlled incubation times) .

Q. What strategies minimize by-products in multi-step syntheses?

- Stepwise monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions in real-time .

- Protecting groups : Temporarily block reactive sites (e.g., amines) to prevent undesired side reactions .

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) enhance selectivity in coupling steps .

Q. How can statistical methods improve reaction optimization?

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. temperature) to predict optimal conditions .

- Taguchi arrays : Reduce experimental runs while maximizing data robustness .

Case study : A study using DoE reduced the number of experiments by 40% while achieving 85% yield .

Q. What are the challenges in elucidating the reaction mechanism of this compound formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.